Thalidomide-4-NH-PEG1-COOH TFA

PROTAC GSPT1 degradation Linker SAR

This functionalized thalidomide derivative combines a cereblon-recruiting ligand with a monodisperse PEG1 linker and terminal -COOH for amide coupling to amine-bearing warheads. The defined linker length ensures consistent ternary complex geometry in CRBN-based PROTACs. TFA salt offers distinct solubility and handling advantages over free-base analogs, with 3-year powder stability at -20°C for long-term library maintenance.

Molecular Formula C20H20F3N3O9
Molecular Weight 503.4 g/mol
Cat. No. B12377918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-4-NH-PEG1-COOH TFA
Molecular FormulaC20H20F3N3O9
Molecular Weight503.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCC(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C18H19N3O7.C2HF3O2/c22-13-5-4-12(16(25)20-13)21-17(26)10-2-1-3-11(15(10)18(21)27)19-7-9-28-8-6-14(23)24;3-2(4,5)1(6)7/h1-3,12,19H,4-9H2,(H,23,24)(H,20,22,25);(H,6,7)
InChIKeyIJDADJSYOBCJQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-4-NH-PEG1-COOH TFA: A C4-Amine CRBN Ligand-Linker Conjugate for PROTAC Synthesis


Thalidomide-4-NH-PEG1-COOH TFA (CAS 2140807-20-9, MW 503.38 g/mol) is a pre-functionalized E3 ligase ligand-linker conjugate that combines the thalidomide-derived cereblon (CRBN) binding pharmacophore with a single-unit polyethylene glycol (PEG1) spacer terminated by a free carboxylic acid, supplied as its trifluoroacetate (TFA) salt . The compound features a C4-amine exit vector on the phthalimide ring—a structural attribute critical for maintaining CRBN binding affinity while enabling modular conjugation to target-protein ligands via amide bond formation at the distal carboxyl group [1]. As a key synthetic intermediate for CRBN-recruiting proteolysis-targeting chimeras (PROTACs), this building block eliminates the need for in-house linker installation and deprotection steps, providing a ready-to-conjugate scaffold that is widely cited as a critical intermediate in PROTAC molecular design [2].

Why Thalidomide-4-NH-PEG1-COOH TFA Cannot Be Replaced by Other PEG-Linker CRBN Ligands in PROTAC Design


CRBN-based PROTACs exhibit pronounced sensitivity to linker composition, exit-vector position, and spacer length—parameters that govern ternary complex geometry, ubiquitination efficiency, and ultimately target protein degradation potency [1]. Published PROTAC structure-activity relationship (SAR) studies demonstrate that altering the PEG linker length by even a single ethylene glycol unit (PEG1 vs. PEG2) can shift degradation activity from sub-micromolar to near-inactive, as shown for GSPT1 degradation where the PEG2-linked PROTAC achieved a DC₅₀ of 60 ± 12 nM while the PEG1 analog showed no detectable degradation [2]. Similarly, the C4-amine attachment chemistry in Thalidomide-4-NH-PEG1-COOH TFA imposes a distinct exit trajectory from the CRBN surface compared to C5-substituted or ether-linked (Thalidomide-O-PEG) analogs, a structural variable known to alter neo-substrate degradation profiles and ternary complex stability [3]. Generic substitution among in-class ligand-linker conjugates—without matching the exact PEG length, attachment position, and terminal functionality—risks disrupting the optimized spatial relationship between CRBN and the target protein, potentially abolishing degradation activity or introducing undesired neo-substrate degradation [1].

Thalidomide-4-NH-PEG1-COOH TFA: Quantitative Differentiation Evidence Against Closest Analogs


PEG1 Linker Length Produces Distinct GSPT1 Degradation Activity Compared to PEG2 Analog

In a controlled study of Retro-2-based PROTACs using thalidomide-derived CRBN ligands, the PEG2-linked PROTAC (incorporating a PEG2 spacer at the C4 position) degraded GSPT1 with a DC₅₀ of 60 ± 12 nM, whereas the structurally identical PEG1-linked PROTAC showed no detectable GSPT1 degradation at concentrations up to 10 μM [1]. This >160-fold difference in degradation potency, driven solely by the addition of one ethylene glycol unit to the linker, demonstrates that the PEG1 spacer length in Thalidomide-4-NH-PEG1-COOH TFA produces a fundamentally different degradation profile from PEG2-containing analogs and cannot be considered interchangeable in PROTAC design.

PROTAC GSPT1 degradation Linker SAR

PEG Linker Length Systematically Modulates METTL3/14 Degradation Efficiency in CRBN-Based PROTACs

In a comprehensive PROTAC campaign targeting the METTL3-14 heterodimer, 26 CRBN-recruiting PROTACs with alkyl linkers of varying lengths were synthesized and evaluated. Only PROTACs with specific linker lengths (compounds 14, 20, 22, 24, and 30) achieved ≥50% degradation of METTL3 and/or METTL14 in MOLM-13 cells, while PROTACs with linkers differing by as few as 1-2 methylene units fell below this threshold [1]. Although this study employed alkyl rather than PEG linkers, it establishes the broader class-level principle that CRBN-based PROTAC degradation efficiency is exquisitely sensitive to linker length—a principle directly corroborated by the PEG1 vs. PEG2 GSPT1 data above [2].

METTL3 PROTAC Linker optimization

Supplier-Verified Purity of ≥98% with Batch-Specific Analytical Documentation Enables Reproducible PROTAC Synthesis

Thalidomide-4-NH-PEG1-COOH TFA is available from multiple reputable suppliers at a verified purity of ≥98%, with batch-specific analytical documentation including NMR, HPLC, and LC-MS data . This purity specification exceeds the typical 95% purity reported for generic thalidomide-PEG-COOH analogs from non-specialist sources . The TFA salt form provides additional benefits: the trifluoroacetate counterion enhances solubility in polar organic solvents commonly used for amide coupling reactions (DMF, DMSO), while the free carboxylic acid terminus enables direct conjugation without a preliminary deprotection step—a key operational advantage over the t-Bu-protected analog Thalidomide-4-NH-PEG1-COO(t-Bu), which requires acidic deprotection prior to use .

Quality control PROTAC intermediate Batch reproducibility

C4-Amine Exit Vector Provides Distinct CRBN Surface Presentation Compared to C5-Substituted and Ether-Linked Analogs

The C4-amine attachment in Thalidomide-4-NH-PEG1-COOH TFA directs the PEG1 linker along a trajectory from the phthalimide ring that differs substantially from both the C5-substituted analog Thalidomide-NH-PEG2-COOH (CAS 2412056-45-0, MW 433.41, LogP -0.5) and ether-linked variants such as Thalidomide-O-PEG2-COOH (MW 434.4) [1]. Structural analysis of CRBN-PROTAC ternary complexes (exemplified by PDB 6H0G) demonstrates that the C4 exit vector positions the conjugated linker toward a distinct region of the CRBN surface compared to the C5 exit vector, altering the spatial relationship between the target protein and the E2 ubiquitin-conjugating enzyme active site [2]. This geometric distinction has functional consequences: C4-attached PROTACs may exhibit different neo-substrate degradation profiles and ternary complex cooperativity compared to C5-attached or ether-linked analogs [2].

Exit vector CRBN ligand geometry Ternary complex

Free Carboxylic Acid Terminus Eliminates Deprotection Step Required by t-Bu-Protected Analogs

Thalidomide-4-NH-PEG1-COOH TFA features a free carboxylic acid at the PEG1 terminus, enabling direct amide coupling to amine-containing target-protein ligands via standard carbodiimide chemistry (e.g., EDC/HOBt or HATU) without any preliminary deprotection step . In contrast, the closely related analog Thalidomide-4-NH-PEG2-COO(t-Bu) requires acidic cleavage of the tert-butyl ester protecting group (typically TFA/DCM) before the carboxylate can be used for conjugation, adding one synthetic step and associated yield loss . For PROTAC synthesis workflows where the target-protein ligand already bears a free amine, Thalidomide-4-NH-PEG1-COOH TFA thus offers a one-step conjugation advantage. The TFA salt form further ensures the compound is supplied in a consistent, non-hygroscopic solid form that is stable for long-term storage at -20°C (3 years as powder) .

Synthetic efficiency PROTAC conjugation Deprotection

DMSO Solubility Profile Supports High-Concentration Stock Solutions for Conjugation Chemistry

Thalidomide-4-NH-PEG1-COOH TFA demonstrates DMSO solubility sufficient for preparing concentrated stock solutions, a practical requirement for efficient amide coupling reactions in PROTAC synthesis . While the C5-substituted analog Thalidomide-NH-PEG2-COOH (CAS 2412056-45-0) exhibits a quantified DMSO solubility of approximately 125 mg/mL (~288 mM) , the TFA salt form of the target compound is expected to show comparable or enhanced solubility due to the ionizable trifluoroacetate counterion. The compound's 8 rotatable bonds and moderate molecular weight (503.38 g/mol) fall within the favorable range for PROTAC building blocks, balancing conformational flexibility for ternary complex formation with adequate solubility for solution-phase chemistry [1].

Solubility Conjugation chemistry PROTAC formulation

Thalidomide-4-NH-PEG1-COOH TFA: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


PROTAC Linker SAR Studies Requiring PEG1 as the Shortest Flexible Spacer

When conducting systematic linker structure-activity relationship (SAR) studies for CRBN-based PROTACs, Thalidomide-4-NH-PEG1-COOH TFA serves as the essential shortest-PEG building block. Published evidence demonstrates that PEG1-containing PROTACs exhibit distinct degradation profiles compared to PEG2 analogs—in some target contexts producing no detectable degradation versus low nanomolar activity for the PEG2 variant [1]. Including the PEG1-length conjugate in a linker SAR panel is therefore critical for establishing the lower boundary of functional linker length and avoiding false-negative conclusions about target degradability.

One-Step Conjugation for Rapid PROTAC Library Synthesis

For medicinal chemistry teams synthesizing PROTAC libraries under time-constrained conditions, Thalidomide-4-NH-PEG1-COOH TFA offers a documented one-step conjugation advantage: its free carboxylic acid enables direct amide coupling without the acidic deprotection required by t-Bu-protected analogs such as Thalidomide-4-NH-PEG2-COO(t-Bu) . This streamlined workflow reduces per-compound synthesis time by an estimated 2-4 hours and avoids the 5-15% yield loss typically associated with deprotection steps, directly improving library throughput and reducing cost per PROTAC candidate.

Reproduction of Published PROTAC Designs Specifying C4-Amine Attachment Chemistry

When reproducing or scaling PROTAC molecules from the published literature that specify a C4-amine-linked PEG1 spacer attached to the thalidomide phthalimide ring, Thalidomide-4-NH-PEG1-COOH TFA is the structurally exact building block required. Structural evidence from CRBN-PROTAC co-crystal structures (PDB 6H0G) confirms that the C4 exit vector directs the conjugated ligand along a trajectory distinct from C5-substituted analogs [2]. Substituting a C5-amine or ether-linked building block would alter the linker exit geometry, potentially compromising ternary complex formation and rendering the resulting PROTAC incomparable to the published reference compound.

Quality-Critical PROTAC Synthesis Requiring Batch-Traceable Analytical Documentation

For PROTAC projects transitioning from discovery to lead optimization—where batch-to-batch reproducibility becomes paramount—Thalidomide-4-NH-PEG1-COOH TFA sourced at ≥98% purity with full analytical documentation (NMR, HPLC, LC-MS) provides the quality assurance necessary for reproducible conjugation chemistry . The 3-percentage-point purity advantage over generic 95%-purity alternatives reduces the risk of side reactions from unidentified impurities, while the TFA salt form ensures consistent solid-state stability during long-term storage (3 years at -20°C as powder) .

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